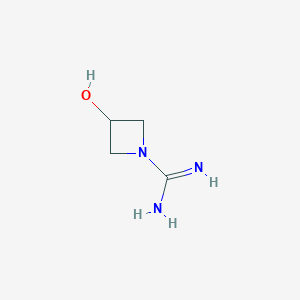

3-Hydroxyazetidine-1-carboximidamide

Description

Properties

CAS No. |

1855830-22-6 |

|---|---|

Molecular Formula |

C4H9N3O |

Molecular Weight |

115.13 g/mol |

IUPAC Name |

3-hydroxyazetidine-1-carboximidamide |

InChI |

InChI=1S/C4H9N3O/c5-4(6)7-1-3(8)2-7/h3,8H,1-2H2,(H3,5,6) |

InChI Key |

HCFLVJWGGSKJRF-UHFFFAOYSA-N |

SMILES |

C1C(CN1C(=N)N)O |

Canonical SMILES |

C1C(CN1C(=N)N)O |

Origin of Product |

United States |

Scientific Research Applications

Antibacterial Properties

Research has identified 3-Hydroxyazetidine-1-carboximidamide as a promising candidate in the fight against antibiotic-resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA).

- Mechanism of Action : The compound exhibits a mechanism that disrupts bacterial biofilm formation and enhances antibacterial activity against various Gram-positive bacteria. In studies, derivatives containing the hydroxyazetidine moiety demonstrated superior efficacy compared to traditional antibiotics like vancomycin, with minimum inhibitory concentration (MIC) values ranging from 4–8 µg/mL against clinical isolates .

- Case Studies : One notable study evaluated the antibacterial activity of a series of compounds including this compound derivatives. Results showed that these compounds not only inhibited bacterial growth but also eradicated biofilm mass effectively, suggesting their potential use in treating chronic infections where biofilms pose a significant challenge .

Therapeutic Uses in Cancer Treatment

This compound has been explored for its potential in treating cancer, particularly through its role as a Janus kinase (JAK) inhibitor.

- Mechanism : JAK inhibitors are crucial in managing inflammatory and autoimmune disorders, which are often associated with cancer progression. The compound's ability to inhibit JAK pathways suggests it could be effective in targeting cancer cells and reducing tumor growth .

- Pharmaceutical Formulations : Several patents have been filed detailing formulations that include this compound as an active ingredient for treating various cancers. These formulations leverage the compound's pharmacokinetic properties to enhance bioavailability and therapeutic efficacy .

Drug Development Applications

The compound is also being investigated for its role in drug development due to its favorable pharmacological profile.

- Bioavailability and Stability : Studies indicate that derivatives of this compound possess high metabolic stability and acceptable biological half-lives, making them suitable candidates for oral administration. For instance, one derivative showed a half-life exceeding five hours after an oral dose, which is advantageous for sustained therapeutic effects .

- Comparative Efficacy : In comparative studies, the hydroxyazetidine-containing compounds outperformed existing antibiotics in terms of both efficacy against resistant strains and safety profiles on human cell lines . This positions them as valuable alternatives in antibiotic therapy and highlights their potential for broader applications in infectious disease management.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Ring Size and Stability

Azetidine Derivatives :

- Azetidine’s four-membered ring introduces significant angle strain (~20–25 kcal/mol), reducing thermal stability compared to five- or six-membered rings. This strain may enhance reactivity in ring-opening reactions but limit shelf life.

- Applications: Primarily research-oriented due to synthetic challenges.

Benzene Derivatives :

- The six-membered aromatic ring is stable and widely utilized in pharmaceuticals. The absence of ring strain simplifies synthesis and scale-up.

Preparation Methods

Starting Materials and Initial Ring-Opening

- Starting materials: 3-substituted-1,2-epoxypropane derivatives and benzaldehyde-type compounds with ammoniacal liquor.

- Reaction: Ring-opening of the epoxide with benzaldehyde and ammonia leads to a key intermediate (first intermediate).

- Conditions: Mild temperatures (20–30 °C), solvents such as isopropanol, ethanol, or methanol.

- Outcome: Formation of an imine intermediate that undergoes hydrolysis in acidic conditions to yield hydroxylamine salts (second intermediate).

Hydrolysis Step

- Acids used: Hydrochloric acid is preferred, but nitric acid, formic acid, and oxalic acid are also applicable.

- Reaction conditions: 20–30 °C for 10–20 hours.

- Solvent: Polar solvents like isopropanol are preferred.

- Mechanism: Protonation of imines facilitates cleavage of the C–N bond, releasing benzaldehyde and forming hydroxylamine salts.

Cyclization to Azetidine Ring

- Base used: Organic or inorganic bases such as potassium carbonate, sodium bicarbonate, potassium tert-butoxide, or triethylamine.

- Reaction conditions: Heating at 70–100 °C for 3–10 hours.

- Solvent: Polar solvents like ethanol, methanol, acetone, isopropanol, with n-butanol and isopropanol preferred.

- Mechanism: Nitrogen attacks the carbon bearing the leaving group, assisted by base, leading to ring closure forming the azetidine skeleton.

Acidification and Isolation

- After cyclization, acidification with hydrochloric acid produces 3-hydroxyazetidine hydrochloride as a white solid.

- Purification involves filtration, solvent removal, and recrystallization.

- Yields range from 40% to 66% depending on solvent and conditions.

Representative Experimental Data

| Step | Conditions | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Ring-opening + Hydrolysis | Acid hydrolysis of imine intermediate | Isopropanol | — | 20–30 | 10–20 | — | Hydrochloric acid preferred |

| Cyclization | Ring closure with base | Isopropanol, EtOH | Potassium carbonate | 70–100 | 3–10 | 40–66 | Dropwise addition improves cyclization |

| Acidification | HCl addition to precipitate product | Ethanol | — | 0–5 | — | — | Adjust pH to 1–2, white solid obtained |

| N-Boc Protection | Reaction with bis(dimethyl dicarbonate) | THF + Water | Sodium bicarbonate | 25–30 | 12 | 78 | Yields N-Boc-3-hydroxyazetidine derivative |

Example Synthesis Protocol (Industrial Scale)

- Dissolve potassium carbonate in isopropanol and heat to reflux.

- Prepare a solution of the second intermediate in isopropanol and add dropwise to the base solution over several hours at reflux.

- After reaction completion (monitored by TLC), filter and concentrate the mixture to obtain an oily residue.

- Dissolve residue in ethanol, acidify with ethanol/HCl solution to pH 1–2, and cool to 0–5 °C.

- Add acetic acid to precipitate 3-hydroxyazetidine hydrochloride as white solid.

- Filter and dry to yield product with purity >98% (HPLC).

Research Findings and Mechanistic Insights

- The ring closure is regio- and diastereoselective, favoring formation of the strained four-membered azetidine ring rather than five-membered rings.

- The reaction proceeds via nucleophilic attack of nitrogen on the carbon bearing the leaving group under basic conditions.

- Avoiding Pd/C and hydrogen simplifies the process and enhances safety and scalability.

- Quantum chemical studies support the kinetic control of ring formation, consistent with Baldwin’s rules for ring closure.

- The method tolerates various functional groups, allowing for diverse substitution patterns on the azetidine ring.

Summary Table of Key Reaction Parameters

| Parameter | Preferred Conditions | Alternatives | Comments |

|---|---|---|---|

| Acid for Hydrolysis | Hydrochloric acid | Nitric acid, formic acid, oxalic acid | Hydrochloric acid gives best yield |

| Solvent for Hydrolysis | Isopropanol | Ethanol, methanol | Isopropanol preferred for industrial use |

| Base for Cyclization | Potassium carbonate | Sodium bicarbonate, K tert-butoxide, triethylamine | Potassium carbonate most effective |

| Temperature (Cyclization) | 70–100 °C | — | Higher temperatures favor cyclization |

| Reaction Time (Cyclization) | 3–10 hours | — | Longer times improve conversion |

| Product Purity | >98% (HPLC) | — | High purity achievable with recrystallization |

Q & A

Basic: What are the established synthetic routes for 3-Hydroxyazetidine-1-carboximidamide, and how are intermediates characterized?

Methodological Answer:

Synthesis typically involves cyclization of azetidine precursors followed by functionalization. For example, azetidine rings can be constructed via [3+1] cycloaddition reactions using nitriles and epoxides. Intermediates such as 3-hydroxyazetidine are characterized using ¹H/¹³C NMR (to confirm ring structure and hydroxyl group position) and FT-IR (to verify carboximidamide formation via N-H and C=N stretches). Purity is assessed via HPLC (≥95% threshold) . For reproducibility, document reagent stoichiometry, solvent systems, and reaction temperatures explicitly, as outlined in medicinal chemistry reporting standards .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H NMR identifies protons on the azetidine ring (e.g., δ 3.5–4.0 ppm for hydroxyl-bearing carbons) and carboximidamide protons (δ 6.8–7.2 ppm). ¹³C NMR confirms carbonyl/imine carbons (δ 160–170 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₄H₈N₂O₂ requires m/z 116.0586).

- X-ray Crystallography : Resolves stereochemistry if crystalline derivatives are obtainable.

Cross-validate results with computational simulations (e.g., DFT for NMR chemical shift prediction) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in carboximidamide functionalization?

Methodological Answer:

Use Design of Experiments (DOE) to evaluate variables:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution.

- Catalysts : Test Lewis acids (e.g., ZnCl₂) for imine stabilization.

- Temperature Gradients : Screen 25–80°C to balance kinetics and side reactions.

Monitor progress via TLC or LC-MS at intervals. For selectivity, employ protecting groups (e.g., Boc for hydroxyl) to direct functionalization .

Advanced: How should researchers resolve contradictions in reported biological activity data for azetidine derivatives?

Methodological Answer:

- Systematic Review : Use databases like PubMed and Web of Science, applying Boolean operators (e.g., "azetidine AND carboximidamide NOT industrial") to filter academic studies .

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables (e.g., cell lines, assay protocols).

- Experimental Replication : Standardize assays using reference compounds (e.g., kinase inhibitors for enzymatic studies) and report deviations in buffer conditions or incubation times .

Advanced: What computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies for ring-opening reactions.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility.

- Docking Studies : Map carboximidamide interactions with enzyme active sites (e.g., kinases). Validate with experimental SAR data .

Advanced: How can structure-activity relationship (SAR) studies be designed for azetidine-carboximidamide hybrids?

Methodological Answer:

- Scaffold Modification : Introduce substituents (e.g., electron-withdrawing groups on the azetidine ring) and test potency shifts.

- Bioisosteric Replacement : Swap carboximidamide with amide or urea groups.

- Pharmacophore Mapping : Use software like Schrödinger to identify critical H-bond donors/acceptors. Correlate findings with in vitro assays (e.g., enzyme inhibition) .

Basic: What purity thresholds and analytical methods ensure reproducibility in pharmacological studies?

Methodological Answer:

- HPLC : Require ≥95% purity with a C18 column (method: 0.1% TFA in H₂O/ACN gradient).

- Karl Fischer Titration : Confirm water content <0.5% for hygroscopic derivatives.

- Elemental Analysis : Match calculated vs. observed C/H/N ratios (±0.4%). Document batch-to-batch variability in supplementary materials .

Advanced: How should stability studies be designed for this compound under physiological conditions?

Methodological Answer:

- Forced Degradation : Expose to pH 1–10 buffers (37°C, 72 hrs) and analyze degradation products via LC-MS.

- Light Sensitivity : Use ICH Q1B guidelines for photostability testing.

- Long-Term Stability : Store at -20°C, 4°C, and 25°C/60% RH; sample monthly for 12 months .

Advanced: How can researchers validate novel analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

- Validation Parameters : Assess linearity (R² >0.99), LOD/LOQ (e.g., 0.1 ng/mL), and recovery rates (85–115%).

- Matrix Effects : Compare calibration curves in plasma vs. buffer.

- Inter-Lab Reproducibility : Share protocols via platforms like Protocols.io .

Advanced: What strategies mitigate off-target effects in biological activity assays for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.